molecular formula C5H11ClF3N B2877425 5,5,5-Trifluoropentan-2-amine hydrochloride CAS No. 2287300-93-8

5,5,5-Trifluoropentan-2-amine hydrochloride

Cat. No.: B2877425
CAS No.: 2287300-93-8
M. Wt: 177.6
InChI Key: QYAMGKGILPQVNX-UHFFFAOYSA-N
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Description

5,5,5-Trifluoropentan-2-amine hydrochloride is a chemical compound with the molecular formula C5H10F3N·HCl. It is a fluorinated amine derivative, characterized by the presence of three fluorine atoms on the terminal carbon of the pentane chain. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5,5-Trifluoropentan-2-amine hydrochloride typically involves the introduction of fluorine atoms into the pentane chain. One common method is the reaction of 5,5,5-trifluoropentan-2-one with ammonia or an amine under reducing conditions to form the corresponding amine. The hydrochloride salt is then formed by reacting the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

5,5,5-Trifluoropentan-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides or nitriles.

    Reduction: The compound can be reduced to form simpler amines or hydrocarbons.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitriles or oxides, while reduction may produce simpler amines or hydrocarbons.

Scientific Research Applications

5,5,5-Trifluoropentan-2-amine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals with improved metabolic stability and activity.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5,5,5-Trifluoropentan-2-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for specific targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 5,5,5-Trifluoropentan-1-amine hydrochloride
  • 2-Amino-5,5,5-trifluoropentanoic acid

Uniqueness

5,5,5-Trifluoropentan-2-amine hydrochloride is unique due to its specific structure, which includes a trifluoromethyl group at the terminal carbon and an amine group at the second carbon. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

5,5,5-trifluoropentan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10F3N.ClH/c1-4(9)2-3-5(6,7)8;/h4H,2-3,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYAMGKGILPQVNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2287300-93-8
Record name 5,5,5-trifluoropentan-2-amine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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